molecular formula C12H10BrNO B2596834 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole CAS No. 2389009-27-0

8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole

Cat. No.: B2596834
CAS No.: 2389009-27-0
M. Wt: 264.122
InChI Key: QTFUDXNGWDDBNH-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions include various oxazole derivatives with different functional groups, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: It is studied for its potential antimicrobial and anticancer properties .

Medicine: In medicinal chemistry, oxazole derivatives, including this compound, are explored for their therapeutic potential. They are investigated for their ability to modulate various biological pathways and treat diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole
  • 8-Chloro-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole
  • 8-Iodo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole

Comparison: 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

8-bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-7-14-12-10-6-9(13)4-2-8(10)3-5-11(12)15-7/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFUDXNGWDDBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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